Biochemical Potency: Mgat2-IN-4 IC50 Versus Clinical Candidate BMS-963272 and Lead Series Hit
Mgat2-IN-4 (compound 33) demonstrates an IC50 of 250 nM against human MGAT2 in a biochemical assay that directly measures diacylglycerol production from 2-monoacylglycerol substrate [1]. This potency is approximately 35-fold lower than the clinical candidate BMS-963272 (hMGAT2 IC50 = 7.1 nM), but represents a modest improvement over the original high-throughput screening hit compound 1 (hMGAT2 IC50 = 175 nM) from which the BMS series was derived [2]. The 250 nM IC50 value positions Mgat2-IN-4 as a moderately potent tool compound suitable for in vitro studies where extreme potency is not required or where the distinct chemical scaffold provides specific advantages.
| Evidence Dimension | In vitro biochemical potency against recombinant human MGAT2 enzyme |
|---|---|
| Target Compound Data | IC50 = 250 nM (compound 33 / Mgat2-IN-4) |
| Comparator Or Baseline | BMS-963272 IC50 = 7.1 nM; Compound 1 (HTS hit) IC50 = 175 nM |
| Quantified Difference | Mgat2-IN-4 is 35.2-fold less potent than BMS-963272; Mgat2-IN-4 is 1.43-fold less potent than the original HTS hit compound 1 |
| Conditions | LC/MS-based MGAT2 assay measuring diacylglycerol production from 2-monoacylglycerol substrate with recombinant human MGAT2 enzyme |
Why This Matters
Procurement decisions must account for the 35-fold potency gap relative to BMS-963272, as experiments requiring nanomolar potency will necessitate higher compound concentrations and potentially larger quantities of Mgat2-IN-4 to achieve comparable target engagement.
- [1] Moore F, Wang W, Zhao G, Mignone J, Meng W, Chu CH, Ma Z, Azzara A, Cullen MJ, Pelleymounter MA, Appiah K, Cvijic ME, Dierks E, Chang S, Foster K, Kopcho L, O'Malley K, Li YX, Khandelwal P, Whaley JM, Mathur A, Hou X, Wu DR, Robl JA, Cheng D, Devasthale P. Discovery of novel pyridinones as MGAT2 inhibitors for the treatment of metabolic disorders. Bioorganic & Medicinal Chemistry Letters. 2023 Jul 15;91:129362. View Source
- [2] Turdi H, Hangeland JJ, Lawrence RM, Wei D, Wang W, Mathur A, Ye XY, Wu DR, Mignone J, Zhao G, Chen L, Chu CH, Hou X, Kempson J, Azzara AV, Ahmad S, Chang S, Harvey S, Harden D, Cheng D, Foster K, Cullen MJ, Gao Q, Pelleymounter MA, Dabros M, Ma Z, Panemangelor R, Turdi H, Keim WJ, Moore F, Dierks E, Chao H, Rooney S, Robl JA, Devasthale P. Screening Hit to Clinical Candidate: Discovery of BMS-963272, a Potent, Selective MGAT2 Inhibitor for the Treatment of Metabolic Disorders. Journal of Medicinal Chemistry. 2021 Oct 14;64(19):14773-14792. View Source
